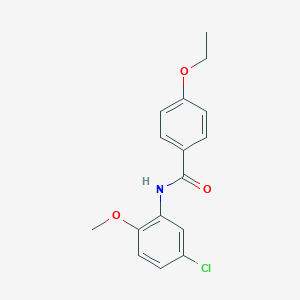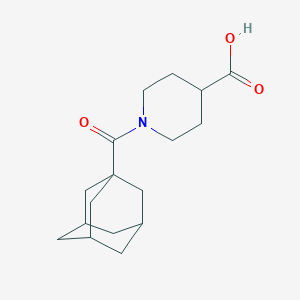
1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid, also known as acpica, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a derivative of the natural amino acid proline and has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of 1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid involves the inhibition of DPP-IV, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). GLP-1 is an important hormone that stimulates insulin secretion and reduces blood glucose levels. By inhibiting DPP-IV, 1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid increases the levels of GLP-1, leading to improved glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects
Acpica has been shown to have several biochemical and physiological effects in animal models. It improves glucose tolerance and insulin sensitivity by increasing the levels of GLP-1. It also reduces food intake and body weight by affecting the central nervous system. Acpica has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. It has also been studied for its potential anti-cancer effects by inhibiting the growth of cancer cells.
実験室実験の利点と制限
Acpica has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. It is also a specific inhibitor of DPP-IV, making it a valuable tool for studying the role of DPP-IV in various diseases. However, 1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid has some limitations in lab experiments. It has low solubility in water, which can limit its use in some experiments. It also has low bioavailability, which can affect its efficacy in animal models.
将来の方向性
Acpica has several potential future directions for research. It can be studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and cancer. It can also be studied for its potential anti-inflammatory effects and its role in the central nervous system. Further research can be conducted to improve the solubility and bioavailability of 1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid, making it a more effective research tool.
Conclusion
In conclusion, 1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a specific inhibitor of DPP-IV and has potential therapeutic applications in various diseases such as diabetes, obesity, and cancer. Acpica has several advantages as a research tool but also has some limitations. Further research can be conducted to improve its efficacy and explore its potential future directions.
合成法
The synthesis of 1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid involves the reaction of 1-adamantanecarbonyl chloride with proline in the presence of a base. The reaction yields a white crystalline powder that can be purified through recrystallization. The purity of the compound can be determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Acpica has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, obesity, and cancer. It is an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. Acpica has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been studied for its potential anti-obesity effects by reducing food intake and body weight in animal models.
特性
製品名 |
1-(1-Adamantylcarbonyl)-4-piperidinecarboxylic acid |
|---|---|
分子式 |
C17H25NO3 |
分子量 |
291.4 g/mol |
IUPAC名 |
1-(adamantane-1-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H25NO3/c19-15(20)14-1-3-18(4-2-14)16(21)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-14H,1-10H2,(H,19,20) |
InChIキー |
ZSYHFADKCBKQGJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)O)C(=O)C23CC4CC(C2)CC(C4)C3 |
正規SMILES |
C1CN(CCC1C(=O)O)C(=O)C23CC4CC(C2)CC(C4)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



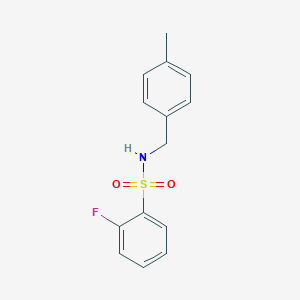
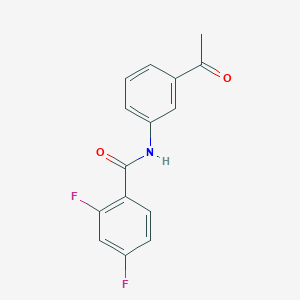
![Ethyl 4-[bis(phenylsulfonyl)amino]benzoate](/img/structure/B249743.png)
![2-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}ethanol](/img/structure/B249751.png)
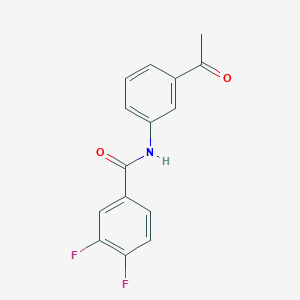
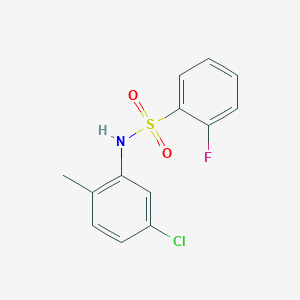
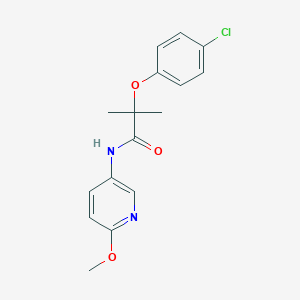
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B249760.png)
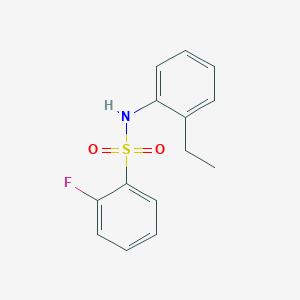
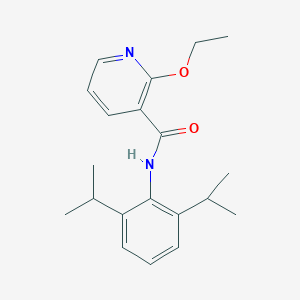
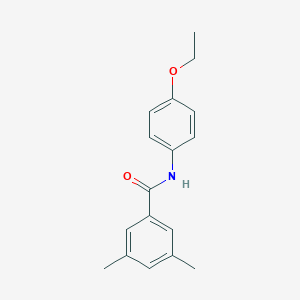
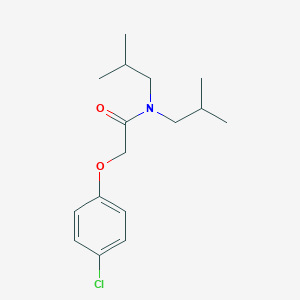
![4-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzenesulfonamide](/img/structure/B249775.png)
